Eicosyl ferulate

Übersicht

Beschreibung

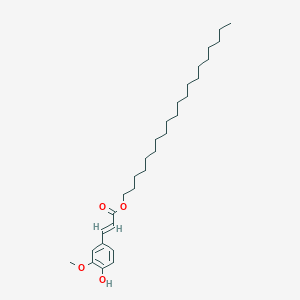

Eicosyl ferulate is a phenolic compound that is isolated from the fresh root and stem of Aristolochia kankauensis . It exhibits glucose uptake stimulatory activity .

Synthesis Analysis

Eicosyl ferulate can be synthesized through biomimetic synthesis and structural modification of natural products . A series of ferulic acid derivatives containing an β-amino alcohol were designed and synthesized, and their biological activities were evaluated . Another study synthesized starch ferulate employing a mechanoenzymatic method, specifically based on the twin screw extrusion technique and lipase catalysis .Molecular Structure Analysis

The molecular structure of Eicosyl ferulate was analyzed in a study . The presence of C=O bonds in the synthesized starch ferulate proved that the synthesis process was efficient .Wissenschaftliche Forschungsanwendungen

Antioxidant Formulations

Eicosyl ferulate has been found to have significant antioxidant properties . The antioxidant activity of ferulic acid, a component of Eicosyl ferulate, was investigated using 2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and ferric-reducing antioxidant power (FRAP) assays . This makes Eicosyl ferulate a potential candidate for the development of antioxidant formulations.

Drug Delivery Systems

Eicosyl ferulate’s unique properties make it suitable for various studies, including drug delivery systems. Its chemical structure could potentially be leveraged to enhance the delivery of drugs within the body.

Biomaterial Synthesis

Eicosyl ferulate can also be used in the synthesis of biomaterials. Its unique chemical properties could contribute to the development of new materials with potential applications in various fields of science and technology.

Esterification Studies

Eicosyl ferulate can be used in esterification studies . A highly efficient synthesis of alkyl ferulates, including Eicosyl ferulate, under microwave irradiation has been described . This process is much shorter than traditional synthetic methods and yields higher amounts of alkyl ferulates .

Radical Scavenging

Ferulic acid, a component of Eicosyl ferulate, is a scavenger of hydroxyl and peroxyl radicals . This property could be beneficial in preventing and curing many diseases such as ischemia-reperfusion injury, neurodegenerative disorders, and surgical organ transplantation .

Prevention of Oxidation of Fats and Oils

The hydrophobic alkyl ferulate derivatives, including Eicosyl ferulate, have a higher antioxidative activity than ferulic acid for the prevention of oxidation of linoleic acid in a bulk system . This makes Eicosyl ferulate a potential candidate for use in the food industry to prevent the oxidation of fats and oils.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Eicosyl ferulate is a natural product of Aristolochia, Aristolochiaceae . .

Mode of Action

Eicosyl ferulate is a chemical compound formed by the esterification of ferulic acid and eicosanol . It exhibits glucose uptake stimulatory activity , suggesting that it may interact with glucose transporters or other related targets in the body.

Biochemical Pathways

Given its glucose uptake stimulatory activity , it may be involved in the regulation of glucose metabolism.

Pharmacokinetics

Eicosyl ferulate is practically insoluble in water and is a very weakly acidic compound . It can be found in potato, which makes Eicosyl ferulate a potential biomarker for the consumption of this food product . It has a certain solubility and can be dissolved in organic solvents such as ethanol or dimethyl sulfoxide . .

Result of Action

It is known to stimulate glucose uptake , which suggests that it may have potential effects on cellular energy metabolism.

Action Environment

Eicosyl ferulate is a solid compound, commonly in the form of a white crystalline powder . It is widely used as an antioxidant, anti-aging agent, and preservative . The compound’s action, efficacy, and stability may be influenced by various environmental factors such as temperature, pH, and the presence of other substances.

Eigenschaften

IUPAC Name |

icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3/b24-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNJQWYYWIBSGN-ZNTNEXAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64190-82-5 | |

| Record name | Icosyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

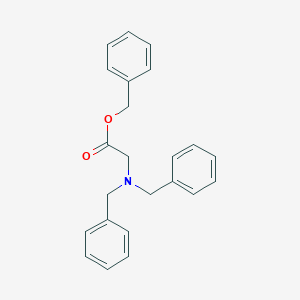

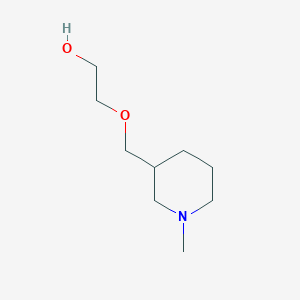

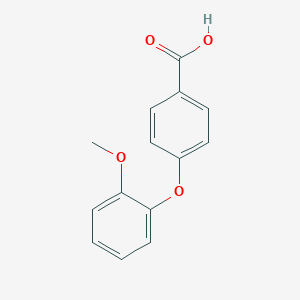

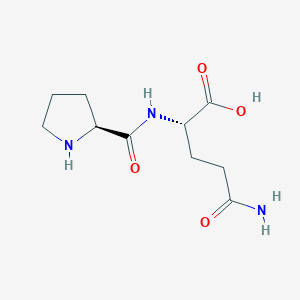

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the fragmentation pattern of eicosyl ferulate under negative-ion ESI-CID unique?

A1: Unlike the simple fragmentation observed in positive ion mode ([M + H]+), deprotonated eicosyl ferulate ([M - H]-) demonstrates a complex fragmentation pattern under (-)-ESI-CID []. This difference highlights the significant impact of ionization mode on the fragmentation behavior of this long-chain ferulic acid ester.

Q2: What key structural information can be derived from the fragmentation pattern of deprotonated eicosyl ferulate?

A2: The sequential loss of neutral radicals (Cn H2n+1 •) from the alkyl chain of the deprotonated molecule provides insights into its structure, particularly confirming the length and saturation of the alkyl chain []. Furthermore, the specific losses of CO and CO2 from distinct intermediate ions offer valuable clues about the fragmentation pathways and the location of these functional groups within the molecule [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)

![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)

![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)